6-Bromo-4-methylquinazoline
Overview
Description
6-Bromo-4-methylquinazoline is a chemical compound with the molecular formula C9H7BrN2 . It is used in scientific research and development .
Synthesis Analysis
The synthesis of 6-Bromo-4-methylquinazoline involves the reaction of 1-(2-amino-5-bromophenyl)ethanone with triethyl orthoformate . Another method involves the reaction of aminobenzoketone, o-aminobenzohydrazide, aminobenzonitrile, aminoacetophenone, and aminobenzamide under different conditions .Molecular Structure Analysis
The molecular structure of 6-Bromo-4-methylquinazoline consists of a quinazoline core, which is a heterocyclic compound containing two nitrogen atoms. The compound also contains a bromine atom and a methyl group .Chemical Reactions Analysis
Quinazoline derivatives, including 6-Bromo-4-methylquinazoline, are known for their reactivity as intermediates in the synthesis of other quinazoline analogues and their ring-expanded derivatives . They can undergo various reactions such as nucleophilic substitution, condensation, and aromatization .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-4-methylquinazoline include its molecular weight, boiling point, and structure .Scientific Research Applications
Quinazoline derivatives, including 6-Bromo-4-methylquinazoline, have drawn attention due to their significant biological activities . They are used in various scientific fields, particularly in medicinal chemistry . Here are some of the applications:
- Anti-cancer : Quinazoline derivatives have been found to have anti-cancer properties . The specific methods of application and experimental procedures vary, but often involve the synthesis of various quinazoline compounds and testing their effects on cancer cells .
- Anti-inflammatory : These compounds also have anti-inflammatory properties . They are often tested in models of inflammation to determine their effectiveness .
- Anti-bacterial : Quinazoline derivatives can act as anti-bacterial agents . They are typically tested against various bacterial strains to determine their effectiveness .
- Analgesic : Some quinazoline derivatives have been found to have analgesic (pain-relieving) properties .
- Anti-viral : These compounds can also have anti-viral properties . They are tested against various viruses to determine their effectiveness .
- Anti-cytotoxin : Quinazoline derivatives have been found to have anti-cytotoxin properties . They are often tested in models of cytotoxicity to determine their effectiveness .
- Anti-spasm : These compounds also have anti-spasm properties . They are typically tested in models of spasms to determine their effectiveness .
- Anti-tuberculosis : Quinazoline derivatives can act as anti-tuberculosis agents . They are typically tested against various strains of tuberculosis to determine their effectiveness .
- Anti-oxidation : Some quinazoline derivatives have been found to have anti-oxidation properties .
- Anti-malarial : These compounds can also have anti-malarial properties . They are tested against various strains of malaria to determine their effectiveness .
- Anti-hypertension : Quinazoline derivatives have been found to have anti-hypertension properties . They are often tested in models of hypertension to determine their effectiveness .
- Anti-obesity : These compounds also have anti-obesity properties . They are typically tested in models of obesity to determine their effectiveness .
- Anti-psychotic : Quinazoline derivatives can act as anti-psychotic agents . They are typically tested against various strains of psychosis to determine their effectiveness .
- Anti-diabetes : Some quinazoline derivatives have been found to have anti-diabetes properties .
- Anti-hypertensive : These compounds can also have anti-hypertensive properties . They are tested against various strains of hypertension to determine their effectiveness .
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-4-methylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-8-4-7(10)2-3-9(8)12-5-11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQONPSNFIBNMQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60699616 | |
Record name | 6-Bromo-4-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methylquinazoline | |
CAS RN |
69674-27-7 | |
Record name | 6-Bromo-4-methylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60699616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-4-methylquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.